

# An In-depth Technical Guide to the Chemical Structure and Activity of Troglitazone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Troglitazone**, formerly marketed under brand names like Rezulin and Noscal, was the first member of the thiazolidinedione (TZD) class of antidiabetic drugs approved for the treatment of type 2 diabetes mellitus.[1][2][3] It functions as an insulin sensitizer, primarily by decreasing insulin resistance in peripheral tissues like muscle and adipose tissue, and inhibiting hepatic gluconeogenesis.[4][5] Despite its efficacy in glycemic control, **troglitazone** was withdrawn from the market in 2000 due to a significant association with drug-induced hepatotoxicity and liver failure.[6][3] This guide provides a detailed examination of its chemical structure, mechanism of action, and the experimental protocols used for its investigation, with a focus on the relationship between its structure and both its therapeutic effects and toxicity profile.

## **Chemical and Physical Properties**

**Troglitazone** is a complex organic molecule featuring a thiazolidinedione head group and a chromane ring system.[5][7] The molecule possesses two chiral centers, resulting in four possible stereoisomers, though they exhibit similar pharmacological effects.[5][8]



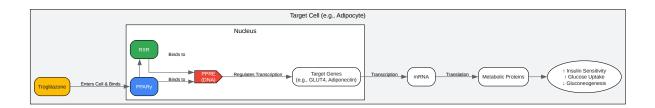
Identifier	Value
IUPAC Name	(RS)-5-(4-[(6-hydroxy-2,5,7,8- tetramethylchroman-2- yl)methoxy]benzyl)thiazolidine-2,4-dione[1]
CAS Name	5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione[9]
Synonyms	CS-045, CI-991, Rezulin, Romglizone[9][10][11]
Chemical Data	Value
Molecular Formula	C24H27NO5S[1][5][9][12]
Molecular Weight	441.55 g/mol (or daltons)[1][5][12]
Percent Composition	C 65.29%, H 6.16%, N 3.17%, O 18.12%, S 7.26%[9][12]
Physical Properties	Description
Appearance	White to yellowish crystalline compound[5]
Melting Point	184-186 °C[1][9]
Solubility	Soluble in N,N-dimethylformamide or acetone; sparingly soluble in ethyl acetate; slightly soluble in acetonitrile, anhydrous ethanol, or ether; and practically insoluble in water.[5]

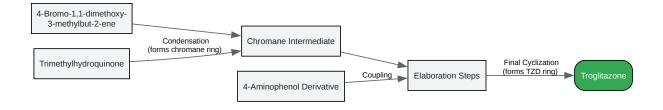
## **Mechanism of Action: PPARy Agonism**

The primary mechanism of action for **troglitazone**, and all thiazolidinediones, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[1] **Troglitazone** is a potent and selective agonist for PPARy, with significantly lower activity towards PPAR $\alpha$  and no activity at PPAR $\delta$ .[4][10][13]

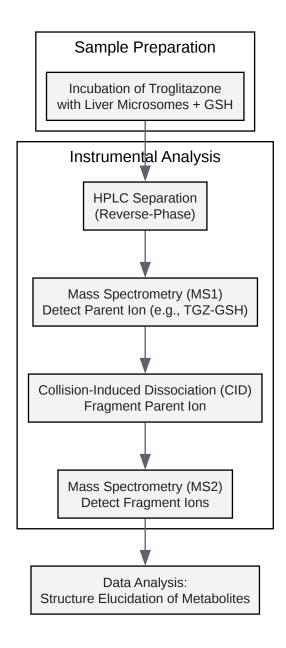


PPARy is a nuclear receptor that, upon activation by a ligand like **troglitazone**, forms a heterodimer with the Retinoid X Receptor (RXR).[14] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[14] This binding regulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[5][14]

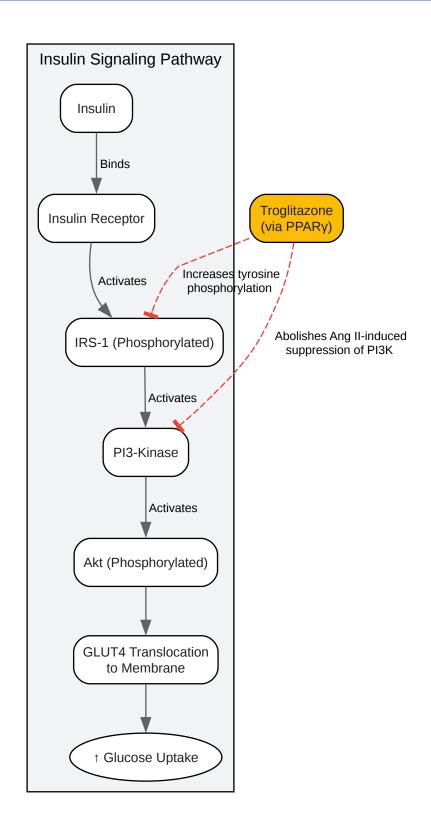












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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Activity of Troglitazone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681588#investigating-the-chemical-structure-of-troglitazone]

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